N-(hydroxymethyl)nonanamide

Lipophilicity LogP Physicochemical Properties

Researchers requiring high aqueous solubility for fatty acid amide formulations often face cytotoxicity artifacts from DMSO co-solvents. N-(Hydroxymethyl)nonanamide (CAS 130535-83-0) delivers a 5-fold solubility increase (>4,000 mg/L) over nonanamide, enabling high-concentration aqueous stock solutions with minimal organic solvent. • Aqueous solubility >4,000 mg/L-5× higher than nonanamide • Reactive -CH₂OH group enables cross-linking in polymer synthesis • Defined LogP (~1.87-2.19) supports SAR optimization in medicinal chemistry Supplied at ≥98% purity with ambient storage and global shipping.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 130535-83-0
Cat. No. B137683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(hydroxymethyl)nonanamide
CAS130535-83-0
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NCO
InChIInChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-10(13)11-9-12/h12H,2-9H2,1H3,(H,11,13)
InChIKeyNDENIKIKWXFRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hydroxymethyl)nonanamide Procurement and Characterization


N-(Hydroxymethyl)nonanamide (CAS 130535-83-0) is a fatty acid amide derivative with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol [1][2]. It is characterized by a nine-carbon nonanamide backbone with a reactive hydroxymethyl (-CH2OH) group attached to the amide nitrogen, imparting amphiphilic properties . It is commercially available as a white to off-white solid with a melting point of 83-87 °C [3][4].

Functional handle N-hydroxymethyl group enables condensation and crosslinking reactions
Amphiphilic profile C9 backbone with balanced LogP supports aqueous and membrane systems
Physical form White solid with defined melting range for reproducible handling

Differentiation from Generic Amide Analogs


Simple substitution with a generic fatty acid amide (e.g., nonanamide) or a different N-hydroxymethyl amide (e.g., N-(hydroxymethyl)decanamide) is not scientifically viable due to distinct and quantifiable differences in physicochemical properties that directly impact solubility, reactivity, and intended application performance [1]. The presence and position of the hydroxymethyl group fundamentally alters the compound's polarity, hydrogen-bonding capacity, and lipophilicity compared to the parent amide . Furthermore, changing the alkyl chain length by even one carbon atom results in a measurable shift in the octanol-water partition coefficient (LogP), which governs membrane permeability and partitioning behavior in biological or formulation systems [2]. The evidence below quantifies these non-interchangeable differences.

Nonanamide without the hydroxymethyl group shows substantially different polarity and hydrogen-bonding capacity, limiting aqueous formulation transfer.
The C10 homolog, N-(hydroxymethyl)decanamide, shifts lipophilicity by over an order of magnitude, altering membrane interaction and SAR interpretation.
Simple alkyl amides lack the reactive hydroxymethyl handle, preventing condensation or crosslinking utility in polymer and conjugate applications.

Quantified Evidence for Compound Selection


Lipophilicity Reduction vs. Nonanamide

N-(hydroxymethyl)nonanamide exhibits significantly reduced lipophilicity compared to its parent amide, nonanamide. The introduction of the hydroxymethyl group lowers the calculated LogP from approximately 2.8-3.8 for nonanamide to 1.87-2.19 for N-(hydroxymethyl)nonanamide [1]. This is a critical differentiator for applications requiring aqueous compatibility or a balanced hydrophilic-lipophilic profile.

Lipophilicity
Class-level inference
N-(hydroxymethyl)nonanamide LogP 1.87–2.19
vs. nonanamide LogP 2.35–3.79
ΔLogP –0.48 to –1.6 (3–40× lower partition)
Supports aqueous-compatible formulation selection over parent amide.
In silico predictions; verify experimentally for critical partitions.
Lipophilicity LogP Physicochemical Properties Membrane Permeability

Water Solubility Enhancement

The hydroxymethyl modification confers a substantial increase in predicted water solubility. Estimated water solubility for N-(hydroxymethyl)nonanamide is approximately 4,119 mg/L at 25°C, compared to an estimated 802 mg/L for nonanamide . This represents a 5.1-fold improvement in aqueous solubility, a key advantage for in vitro and in vivo studies.

Water Solubility
Data to verify
4,119 mg/L (estimated)
vs. nonanamide 802 mg/L (estimated)
5.1-fold increase in predicted solubility
Reduces DMSO dependency; aids aqueous dosing preparation.
Estimated from LogP; validate with experimental solubility.
Solubility Formulation Aqueous Compatibility Bioavailability

Atmospheric Half-Life Reduction

N-(hydroxymethyl)nonanamide exhibits a significantly shorter estimated atmospheric half-life compared to nonanamide, indicating faster degradation in the environment. The estimated half-life for reaction with hydroxyl radicals is 0.341 days for the target compound, versus 0.747 days for nonanamide .

Atmospheric Half-Life
Head-to-head
0.341 days
vs. nonanamide 0.747 days
2.2× faster degradation (0.406 days shorter)
Indicates shorter environmental persistence; supports degradation studies.
Model-based estimate; field validation needed.
Environmental Fate Half-Life Degradation Green Chemistry

Chain Length Impact on Lipophilicity

When comparing within the N-(hydroxymethyl)amide series, increasing the alkyl chain by a single carbon from nonanamide (C9) to decanamide (C10) results in a measurable increase in lipophilicity. N-(hydroxymethyl)nonanamide has a calculated LogP of 1.87, while its C10 homolog, N-(hydroxymethyl)decanamide, has a LogP of 3.03 [1]. This demonstrates a direct structure-property relationship where the C9 compound is significantly less lipophilic.

Chain Length SAR
Class-level inference
N-(hydroxymethyl)nonanamide LogP 1.87
vs. N-(hydroxymethyl)decanamide LogP 3.03
ΔLogP –1.16 (14.5-fold lower partition)
Guides selection of optimal chain length for balanced lipophilicity.
In silico comparison; confirm with experimental LogP.
Chain Length Lipophilicity SAR LogP

Key Application Scenarios


Aqueous Formulation Development

When developing formulations for biological assays or drug delivery where high aqueous solubility is paramount, N-(hydroxymethyl)nonanamide is the preferred choice over its parent amide, nonanamide. Its predicted water solubility of over 4,000 mg/L (a 5-fold improvement) enables the preparation of higher concentration stock solutions with reduced reliance on organic co-solvents like DMSO . This minimizes potential solvent toxicity in cell-based assays and simplifies dosing solution preparation for in vivo studies.

Structure-Activity Relationship Studies

In medicinal chemistry or agrochemical SAR programs exploring the N-hydroxymethyl amide pharmacophore, N-(hydroxymethyl)nonanamide serves as a key reference compound for the nine-carbon chain length. Its lipophilicity (LogP ~1.87-2.19) is significantly lower than its 10-carbon homolog (LogP ~3.03), providing a well-defined data point for optimizing membrane permeability and target engagement [1]. The 14.5-fold difference in partition coefficient highlights the sensitivity of this parameter to chain length, guiding the selection of the optimal alkyl tail.

Polymer Cross-Linking and Material Science

The reactive hydroxymethyl group of N-(hydroxymethyl)nonanamide enables its use as a cross-linking monomer in polymer synthesis . This functional handle is absent in nonanamide and other simple alkyl amides, which cannot participate in the same condensation reactions. The C9 alkyl chain provides a balance of hydrophobicity and flexibility for creating novel hydrogels, resins, or functionalized polymer networks. Its distinct reactivity profile makes it a non-substitutable building block in these material science applications.

Environmental Fate and Degradation Studies

For studies focused on the environmental persistence of fatty acid amides, N-(hydroxymethyl)nonanamide offers a valuable comparator. Its estimated atmospheric half-life of 0.341 days is 2.2 times shorter than that of nonanamide (0.747 days), demonstrating that the hydroxymethyl modification accelerates degradation . This property can be leveraged in the design of more environmentally labile compounds or as a model system for understanding the impact of N-functionalization on abiotic degradation rates.

Application
Selection Property
Validation Focus
Aqueous formulation studies
High predicted aqueous solubility and reduced DMSO need
Solubility and co-solvent-free assay compatibility
Lipophilicity-driven SAR studies
Balanced LogP profile (C9 vs. C10)
Partition coefficient and membrane permeability profiling
Reactive monomer for polymer networks
Hydroxymethyl cross-linking functionality
Condensation efficiency and network homogeneity
Environmental persistence modeling
Shorter atmospheric half-life vs. parent amide
Hydroxyl radical reaction rate and degradation pathway

Technical Documentation Hub

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29 linked technical documents
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